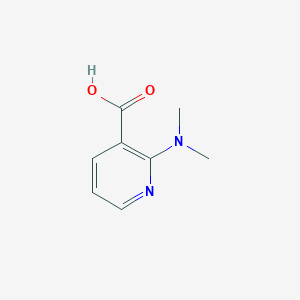

2-(Dimethylamino)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)nicotinic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinic acid, where the hydrogen atom on the nitrogen of the pyridine ring is replaced by a dimethylamino group.

作用機序

Target of Action

2-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often associated with the peripheral vasodilation process . They are used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . For veterinary purposes, they are used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Mode of Action

It is thought that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets results in peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of other nicotinic acid derivatives. In bacteria, three pathways of nicotine degradation have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . Multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these three pathways in different strains .

Pharmacokinetics

For example, in patients with chronic kidney disease, the maximum concentration (Cmax) of niacin was found to be dose-dependent . The time to reach maximum concentration (Tmax) was around 3.0 hours for a 1000mg or 1500mg oral dose . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a peripheral vasodilator . By promoting the release of prostaglandin D2, it enhances local blood flow at the site of application . This can result in temporary relief of aches and pains in muscles, tendons, and joints .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)nicotinic acid can be achieved through several methods. One common approach involves the reaction of nicotinic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an organic solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a solvent-free synthesis using boric acid as a catalyst has been reported. This method offers advantages such as higher yields, simpler workup, and reduced environmental impact .

化学反応の分析

Types of Reactions

2-(Dimethylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

科学的研究の応用

2-(Dimethylamino)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes .

類似化合物との比較

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used for muscle and joint pain relief.

Nicotinic acid:

Uniqueness

2-(Dimethylamino)nicotinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound for various applications in research and industry .

生物活性

2-(Dimethylamino)nicotinic acid, often referred to as DMNA, is a derivative of nicotinic acid with a dimethylamino substituent that influences its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. This article provides a comprehensive overview of the biological activity of DMNA, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

- Structure : The presence of the dimethylamino group enhances solubility and reactivity, making DMNA a valuable compound in medicinal chemistry.

The biological activity of DMNA is primarily attributed to its interaction with neurotransmitter systems:

- Cholinergic Activity : DMNA acts as a cholinergic agent, influencing acetylcholine receptors. This interaction can enhance cognitive functions and has implications in treating neurodegenerative disorders such as Alzheimer's disease.

- Receptor Modulation : The dimethylamino group allows DMNA to engage in hydrogen bonding and electrostatic interactions with various receptors, potentially modulating their activity.

Neuroprotective Properties

Research has indicated that DMNA exhibits neuroprotective effects. In vitro studies have shown that it can reduce neuronal apoptosis induced by oxidative stress. The compound's ability to scavenge free radicals contributes to its protective role against neurodegeneration.

Antimicrobial Activity

DMNA has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of DMNA on cultured neurons exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DMNA against Staphylococcus aureus. The findings revealed that DMNA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antibacterial agent .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2-(dimethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXGHDBAKMDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640591 |

Source

|

| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883787-29-9 |

Source

|

| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。